molecular formula C19H20N6O2 B6037509 6-(4-methoxyphenyl)-2-[4-(2-pyrimidinyl)-1-piperazinyl]-4(3H)-pyrimidinone

6-(4-methoxyphenyl)-2-[4-(2-pyrimidinyl)-1-piperazinyl]-4(3H)-pyrimidinone

Cat. No. B6037509
M. Wt: 364.4 g/mol
InChI Key: LQGDGZUICJWOAA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(4-methoxyphenyl)-2-[4-(2-pyrimidinyl)-1-piperazinyl]-4(3H)-pyrimidinone, also known as MP-10, is a chemical compound that has been studied for its potential use in scientific research. It is a pyrimidinone derivative that has been shown to have various biochemical and physiological effects. The purpose of

Mechanism of Action

The exact mechanism of action of 6-(4-methoxyphenyl)-2-[4-(2-pyrimidinyl)-1-piperazinyl]-4(3H)-pyrimidinone is not fully understood, but it is thought to act as a partial agonist at the 5-HT1A receptor and as an antagonist at the 5-HT2A receptor. It may also modulate the activity of other neurotransmitter systems, such as the dopamine and noradrenaline systems.
Biochemical and Physiological Effects:
6-(4-methoxyphenyl)-2-[4-(2-pyrimidinyl)-1-piperazinyl]-4(3H)-pyrimidinone has been shown to have various biochemical and physiological effects, including anxiolytic, antidepressant, and anti-inflammatory effects. It has also been shown to increase the activity of the hypothalamic-pituitary-adrenal (HPA) axis, which is involved in the body's response to stress.

Advantages and Limitations for Lab Experiments

One advantage of using 6-(4-methoxyphenyl)-2-[4-(2-pyrimidinyl)-1-piperazinyl]-4(3H)-pyrimidinone in lab experiments is its potential use in the study of anxiety and depression. However, one limitation is that its exact mechanism of action is not fully understood, which may make it difficult to interpret results.

Future Directions

There are several future directions for the study of 6-(4-methoxyphenyl)-2-[4-(2-pyrimidinyl)-1-piperazinyl]-4(3H)-pyrimidinone. One direction is to further investigate its potential use in the treatment of anxiety and depression in humans. Another direction is to study its potential use in the treatment of inflammatory disorders. Additionally, further research is needed to fully understand its mechanism of action and how it modulates neurotransmitter systems.

Synthesis Methods

The synthesis of 6-(4-methoxyphenyl)-2-[4-(2-pyrimidinyl)-1-piperazinyl]-4(3H)-pyrimidinone involves the reaction of 4-methoxybenzaldehyde with 2-aminopyrimidine in the presence of acetic anhydride to yield 4-methoxyphenyl-2-amino-4(3H)-pyrimidinone. This intermediate is then reacted with 1-(2-chloroethyl)piperazine in the presence of potassium carbonate to produce 6-(4-methoxyphenyl)-2-[4-(2-pyrimidinyl)-1-piperazinyl]-4(3H)-pyrimidinone.

Scientific Research Applications

6-(4-methoxyphenyl)-2-[4-(2-pyrimidinyl)-1-piperazinyl]-4(3H)-pyrimidinone has been studied for its potential use in scientific research, particularly in the field of neuroscience. It has been shown to have anxiolytic and antidepressant effects in animal models, and may have potential use in the treatment of anxiety and depression in humans. Additionally, 6-(4-methoxyphenyl)-2-[4-(2-pyrimidinyl)-1-piperazinyl]-4(3H)-pyrimidinone has been shown to have anti-inflammatory effects and may have potential use in the treatment of inflammatory disorders.

properties

IUPAC Name

4-(4-methoxyphenyl)-2-(4-pyrimidin-2-ylpiperazin-1-yl)-1H-pyrimidin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N6O2/c1-27-15-5-3-14(4-6-15)16-13-17(26)23-19(22-16)25-11-9-24(10-12-25)18-20-7-2-8-21-18/h2-8,13H,9-12H2,1H3,(H,22,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQGDGZUICJWOAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CC(=O)NC(=N2)N3CCN(CC3)C4=NC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.